Home > Products > Screening Compounds P85146 > N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide -

N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Catalog Number: EVT-4650650
CAS Number:
Molecular Formula: C25H26N6O
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

Compound Description: SGX523 is a potent mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It demonstrated species-dependent toxicity in clinical trials, with patients exhibiting compromised renal function due to crystal deposits in renal tubules. This toxicity is attributed to its metabolite, M11. []

Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. The presence of this shared core structure suggests potential similarities in their chemical properties and potential biological activities. []

2. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) []

Compound Description: M11 is a major metabolite of SGX523, generated by aldehyde oxidase (AO) in monkeys and humans. It exhibits significantly lower solubility compared to the parent compound, SGX523. The formation and low solubility of M11 are implicated in the obstructive nephropathy observed in clinical studies of SGX523. []

**3. 7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1) ** []

Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. Although the specific substitution patterns differ, the presence of this common structural motif suggests that the target compound might also be susceptible to bioactivation and subsequent covalent binding. []

4. 7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2) []

Compound Description: Developed as a potential improvement on Compound 1, Compound 2 aimed to reduce bioactivation by introducing an alternative metabolic soft spot in the form of a naphthyridine ring alkoxy substituent. While the primary metabolic transformation shifted as intended, Compound 2 still exhibited glutathione conjugation and high covalent binding across species, albeit to a somewhat lesser extent than Compound 1. []

Relevance: Like its predecessor (Compound 1) and the target compound N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide, Compound 2 contains the [, , ]triazolo[4,3-b]pyridazine core. This compound underscores the challenges in mitigating bioactivation risk even when introducing alternative metabolic pathways in molecules containing this specific structural element. []

5. Isoxazole and pyrazole analogs of Compound 1 and 2 []

Compound Description: Researchers explored replacing the isothiazole ring in Compound 1 and 2 with bioisosteric heterocycles, specifically isoxazole and pyrazole rings, to further mitigate bioactivation. These modifications aimed to retain the desirable pharmacokinetic and pharmacodynamic properties of the parent compounds while minimizing the risk of toxicity associated with isothiazole bioactivation. []

Relevance: Although not explicitly detailed, these analogs highlight a strategy for modifying compounds containing the [, , ]triazolo[4,3-b]pyridazine core found in N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. Replacing the phenyl substituent on the triazolopyridazine core with bioisosteres like isoxazole or pyrazole could potentially impact the target compound's metabolic profile and potentially reduce the risk of bioactivation. []

6. N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives []

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. They were found to exhibit good to moderate activity against various microorganisms. []

Relevance: These derivatives share the central [, , ]triazolo[4,3-b]pyridazine system with N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. They highlight the versatility of this scaffold in generating compounds with potential biological activity. []

7. N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulfonamide derivatives []

Compound Description: Analogous to the benzamide derivatives, this series of sulfonamide compounds also displayed good to moderate antimicrobial activity. []

Relevance: These compounds further exemplify the structural diversity attainable around the [, , ]triazolo[4,3-b]pyridazine core shared with N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide, emphasizing the potential for modulating biological activity by modifying substituents on this core structure. []

8. 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines []

Compound Description: These compounds were synthesized via an oxidative cyclization of arene carbaldehyde-3-methylquinoxalin-2-yl hydrazones using iodobenzene diacetate. The reaction proceeded with high regioselectivity, yielding exclusively the desired triazoloquinoxaline products. []

Relevance: While these compounds differ from the target compound, N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide, in their specific ring structure and substitution pattern, they highlight the broader application of 1,2,4-triazole chemistry in synthesizing diverse heterocyclic systems. The successful synthesis of these compounds demonstrates the potential for utilizing similar synthetic strategies to access a wide range of triazole-containing compounds, including those structurally related to the target compound. []

Properties

Product Name

N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

IUPAC Name

N-(2-phenylethyl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C25H26N6O/c32-25(26-16-13-19-7-3-1-4-8-19)21-14-17-30(18-15-21)23-12-11-22-27-28-24(31(22)29-23)20-9-5-2-6-10-20/h1-12,21H,13-18H2,(H,26,32)

InChI Key

DCKSEHPFQJKJDV-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.